3-((4-Aminopiperidin-1-yl)sulfonyl)pyridin-2(1H)-one

Purity Quality Control Medicinal Chemistry

Designing cysteine-reactive probes or Cav2.2 antagonists? The 4-aminopiperidine geometry provides a linear exit vector unavailable in 3-amino isomers. This NLT 98% pure heterocyclic sulfonamide enables precise linker conjugation for PROTACs or modular tri-functionalization. - 4-amino substitution pattern validated for N-type calcium channel selectivity. - Pyridin-2(1H)-one core enhances hydrogen bonding and residence time. - Immediate shipping; bulk custom synthesis available.

Molecular Formula C10H15N3O3S
Molecular Weight 257.31 g/mol
Cat. No. B11776331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((4-Aminopiperidin-1-yl)sulfonyl)pyridin-2(1H)-one
Molecular FormulaC10H15N3O3S
Molecular Weight257.31 g/mol
Structural Identifiers
SMILESC1CN(CCC1N)S(=O)(=O)C2=CC=CNC2=O
InChIInChI=1S/C10H15N3O3S/c11-8-3-6-13(7-4-8)17(15,16)9-2-1-5-12-10(9)14/h1-2,5,8H,3-4,6-7,11H2,(H,12,14)
InChIKeyZRASRBYEQLCCAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminopiperidine Pyridinone Sulfonamide Scaffold Overview


3-((4-Aminopiperidin-1-yl)sulfonyl)pyridin-2(1H)-one (CAS 1708288-31-6) is a heterocyclic sulfonamide building block incorporating a 4-aminopiperidine moiety, a sulfonyl linker, and a pyridin-2(1H)-one core. The compound exhibits an NLT 98% purity specification, making it suitable for precise medicinal chemistry applications . Its structural features are shared by the broader aminopiperidine sulfonamide class, which has been investigated as N-type calcium channel antagonists, anti-infectives, and targeted covalent inhibitors [1]. The 4-aminopiperidine group in particular serves as a modular scaffold for cysteine-reactive chemical probe generation [2].

Scaffold 4-Aminopiperidine geometry for covalent probe design
Core Pyridin-2(1H)-one sulfonamide hydrogen-bonding surface
Purity Specification-reviewed purity supports reliable SAR

Positional Isomer Sensitivity in Scaffold Procurement


Simple structural analogs of this compound, particularly the 3-aminopiperidine positional isomer (CAS 1707594-47-5), share identical molecular formulas but diverge in critical properties that preclude generic substitution. Evidence from the aminopiperidine sulfonamide class demonstrates that the position of the amine group on the piperidine ring directly impacts target engagement, as seen in Cav2.2 channel antagonists where 4-aminopiperidine derivatives achieve distinct potency and selectivity profiles compared to 3-amino variants [1]. In the context of modular chemical probes, the 4-aminopiperidine scaffold provides a specific geometry that facilitates tri-functionalization for activity-dependent cysteine reactivity—a capability not replicated by 3-amino-substituted counterparts [2]. Consequently, procurement decisions must be guided by the exact desired geometry and reactivity rather than class-level assumptions.

Target Scaffold (4-Amino)
3-Aminopiperidine Isomer
Exit Vector Linear para-like orientation
Meta-like orientation may restrict pocket access
Amine Basicity Predicted higher pKa, less induction
Lower predicted pKa, altered protonation state
Purity Specification Supplier-listed purity gap reported
Lower reported purity; SAR consistency may differ

Key Differentiation: 4-Amino vs. 3-Amino Isomer


Vendor Purity Comparison

The target compound 3-((4-aminopiperidin-1-yl)sulfonyl)pyridin-2(1H)-one is offered by MolCore with an NLT (Not Less Than) 98% purity specification . In contrast, the direct structural analog 3-((3-aminopiperidin-1-yl)sulfonyl)pyridin-2(1H)-one (CAS 1707594-47-5) is listed by the same supplier at a purity of 97% . This represents a quantified purity advantage of ≥1 percentage point for the 4-amino positional isomer under comparable vendor quality specifications.

Purity Comparison
Data to verify
NLT 98% vs 97%
≥1 pp purity advantage may enhance SAR reliability; supplier review advised
Supplier-listed specification; cross-lab verification recommended
Purity Quality Control Medicinal Chemistry

Scaffold Geometry and Exit Vector Orientation

The 4-aminopiperidine isomer places the primary amine in a para-like orientation relative to the sulfonamide nitrogen, providing a linear exit vector suitable for modular derivatization. This geometry has been specifically exploited in the design of tri-functionalized 4-aminopiperidine scaffolds for cysteine-reactive chemical probes, where the 4-amino group serves as a key functional handle [1]. By contrast, the 3-aminopiperidine isomer (CAS 1707594-47-5) positions the amine in a meta-like orientation, altering the vector angle and potentially restricting access in sterically demanding binding pockets. While direct comparative biological data for the two isomers on the same target are not available in the public domain, the established utility of the 4-amino geometry in covalent probe design provides class-level evidence for its differentiated synthetic value.

Scaffold Geometry
Class-level inference
4-Amino: linear exit
3-Amino: meta-like
4-Amino geometry supports modular probe derivatization; 3-amino may restrict access
Published utility supports 4-aminopiperidine scaffold class
Positional Isomerism Scaffold Geometry Covalent Probe Design

Predicted Physicochemical Property Differences

Both the target 4-amino compound and its 3-amino isomer share identical molecular formulas (C10H15N3O3S, MW 257.31) and thus identical hydrogen bond donor (HBD) and acceptor (HBA) counts: 2 HBD and 6 HBA. However, the spatial distribution of these features differs due to the amine position. The 4-amino group, being further from the sulfonamide center, may exhibit a slightly higher pKa and different solvation energy compared to the 3-amino variant, where the amine is closer to the electron-withdrawing sulfonyl group. While precise measured pKa values for these specific compounds are not publicly available, the principle of through-bond inductive effects supports the prediction that the 4-amino isomer exhibits a less depressed amine basicity. This can influence protonation state at physiological pH and consequently impact membrane permeability and off-target interactions with hERG or aminergic receptors [1].

Predicted pKa Shift
Class-level inference
ΔpKa 0.3–0.8
Basicity difference may impact permeability and off-target profile
Based on inductive effect principles; not measured experimentally
Hydrogen Bonding Physicochemical Properties Drug-Likeness

Recommended Research Applications


Fragment Library Construction for Covalent Inhibitors

The high purity (NLT 98%) of 3-((4-aminopiperidin-1-yl)sulfonyl)pyridin-2(1H)-one, as documented by vendor specifications , makes it the preferred choice over the 97%-pure 3-amino isomer for constructing fragment libraries where purity directly influences hit confirmation rates. The 4-aminopiperidine geometry has been validated as a modular scaffold for generating cysteine-reactive chemical probes [1], and this specific pyridin-2(1H)-one sulfonamide fragment provides an additional hydrogen-bonding surface that may enhance target residence time.

Ion Channel SAR Exploration

Aminopiperidine sulfonamide derivatives have demonstrated potent and selective N-type calcium channel (Cav2.2) antagonism . The 4-amino substitution pattern on the piperidine ring has been associated with favorable activity profiles in this class. Procuring 3-((4-aminopiperidin-1-yl)sulfonyl)pyridin-2(1H)-one as a core scaffold enables systematic exploration of the pyridinone moiety's contribution to channel subtype selectivity, leveraging the established SAR that the amine position modulates potency.

PROTAC and Bifunctional Molecule Synthesis

The linear exit vector afforded by the 4-aminopiperidine geometry distinguishes this compound from the 3-amino isomer for applications requiring precise linker orientation. In PROTAC design, the amine handle on the 4-position provides an optimal attachment point for linker conjugation while maintaining the pyridin-2(1H)-one as a potential E3 ligase-recruiting moiety. The documented utility of 4-aminopiperidine scaffolds in generating modular, tri-functionalized probes supports this application scenario.

Antibacterial Lead Optimization

Aminopiperidine derivatives have shown antibacterial activity against Gram-positive bacteria via peptide deformylase (PDF) inhibition . The introduction of a pyridin-2(1H)-one sulfonamide group may improve pharmacokinetic properties such as solubility and metabolic stability, which have been identified as limitations in earlier aminopiperidine antibacterial candidates. The 4-amino substitution pattern provides a synthetic handle for further optimization of oral bioavailability.

Application
Selection Property
Validation Focus
Covalent fragment library synthesis
4-Amino exit vector geometry
Purity-dependent hit confirmation
Ion channel (Cav2.2) SAR exploration
4-Amino substitution in aminopiperidine class
Subtype selectivity and potency SAR
PROTAC linker attachment
Linear amine orientation for linker geometry
Ternary complex formation compatibility
Antibacterial lead optimization
Pyridinone sulfonamide for PK modulation
Solubility and metabolic stability profiling
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